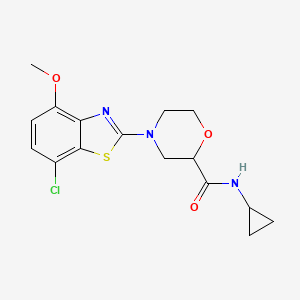[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxin and indazole, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and indazole intermediates, which are then coupled through a series of reactions involving methylation and amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with similar structural features.
p-Hydroxyphenylethanol: Another aromatic compound with hydroxyl groups.
4-Hydroxybenzaldehyde: A benzaldehyde derivative with similar functional groups.
Uniqueness
(2,3-dihydro-1,4-benzodioxin-6-yl)methyl[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine stands out due to its unique combination of benzodioxin and indazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C19H25N3O2/c1-21(12-14-7-8-18-19(11-14)24-10-9-23-18)13-17-15-5-3-4-6-16(15)20-22(17)2/h7-8,11H,3-6,9-10,12-13H2,1-2H3 |
InChI Key |
RRGLCVJFRHSUTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12265295.png)
![2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12265305.png)
![2-cyclopropyl-6-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265315.png)
![N-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12265318.png)
![6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265349.png)
![2-tert-butyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12265353.png)

[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265371.png)
![2-Benzyl-5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12265376.png)
![5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
![1-Phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265391.png)
